molecular formula C14H23N B14275532 2,3-Di-tert-butylaniline CAS No. 126948-30-9

2,3-Di-tert-butylaniline

Cat. No.: B14275532
CAS No.: 126948-30-9
M. Wt: 205.34 g/mol
InChI Key: PHAHDZMWUKXJJF-UHFFFAOYSA-N
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Description

2,3-Di-tert-butylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of two tert-butyl groups attached to the benzene ring at the 2 and 3 positions, and an amino group at the 1 position. The molecular formula of this compound is C14H23N.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Di-tert-butylaniline can be synthesized through various methods. One common synthetic route involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-tert-butylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Di-tert-butylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Di-tert-butylaniline involves its interaction with various molecular targets, including enzymes and receptors. The presence of the tert-butyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylaniline: Similar structure but with only one tert-butyl group.

    3-tert-Butylaniline: Similar structure but with the tert-butyl group at the 3 position.

    2,5-Di-tert-butylaniline: Similar structure but with tert-butyl groups at the 2 and 5 positions.

Uniqueness

2,3-Di-tert-butylaniline is unique due to the specific positioning of the tert-butyl groups, which can influence its chemical reactivity and physical properties. This unique structure can result in different binding affinities and specificities in biological systems compared to its analogs.

Properties

CAS No.

126948-30-9

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,3-ditert-butylaniline

InChI

InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6/h7-9H,15H2,1-6H3

InChI Key

PHAHDZMWUKXJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)C(C)(C)C

Origin of Product

United States

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